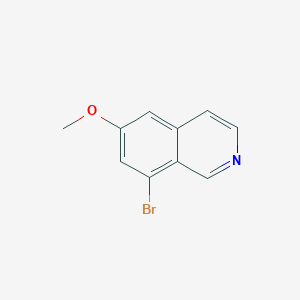
3-bromo-2-ethynylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-ethynylfuran is an organic compound with the molecular formula C6H3BrO It is a derivative of furan, a heterocyclic aromatic compound, and contains both a bromine atom and an ethynyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-ethynylfuran typically involves the bromination of 2-ethynylfuran. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 3-position of the furan ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethynylfuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are commonly used. The reactions are usually performed in solvents like tetrahydrofuran (THF) under an inert atmosphere.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the furan ring.
Major Products Formed
Substitution Reactions: Products include 3-azido-2-ethynylfuran and 3-thio-2-ethynylfuran.
Coupling Reactions: Products include various aryl- or vinyl-substituted furan derivatives.
Oxidation Reactions: Products include furan-2,3-dione and other oxidized furan derivatives.
Scientific Research Applications
3-Bromo-2-ethynylfuran has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study the interactions of furan derivatives with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the synthesis of functional materials, such as polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-ethynylfuran depends on its specific application. In general, the compound can interact with molecular targets through its bromine and ethynyl groups. For example, in biological systems, it may form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to changes in their structure and function. The ethynyl group can also participate in π-π interactions with aromatic residues, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-ethynylfuran: Similar structure but with the bromine and ethynyl groups swapped.
3-Bromo-2-ethynylthiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
3-Iodo-2-ethynylfuran: Similar structure but with an iodine atom replacing the bromine.
Uniqueness
3-Bromo-2-ethynylfuran is unique due to the specific positioning of the bromine and ethynyl groups on the furan ring, which imparts distinct reactivity and properties. This unique structure allows for selective reactions and interactions that may not be possible with other similar compounds.
Properties
CAS No. |
1341495-68-8 |
|---|---|
Molecular Formula |
C6H3BrO |
Molecular Weight |
171 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



